molecular formula C20H13ClN4O2S B3674431 3-(2-CHLOROBENZOYL)-1-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA

3-(2-CHLOROBENZOYL)-1-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA

Cat. No.: B3674431
M. Wt: 408.9 g/mol
InChI Key: FPXKFKHINPGDOU-UHFFFAOYSA-N
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Description

3-(2-Chlorobenzoyl)-1-(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)thiourea is a complex organic compound that features a unique combination of functional groups, including a chlorobenzoyl group, an oxazolo-pyridine moiety, and a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzoyl)-1-(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)thiourea typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazolo-pyridine intermediate, which can be synthesized through cyclization reactions involving pyridine derivatives and appropriate reagents. The chlorobenzoyl group is then introduced via acylation reactions using 2-chlorobenzoyl chloride. Finally, the thiourea linkage is formed by reacting the intermediate with thiourea under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorobenzoyl)-1-(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The chlorobenzoyl group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Chlorobenzoyl)-1-(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)thiourea has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.

    Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzoyl)-1-(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)thiourea involves its interaction with specific molecular targets. The oxazolo-pyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The thiourea linkage may also play a role in binding to metal ions or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorobenzoyl)-1-phenylthiourea: Lacks the oxazolo-pyridine moiety.

    1-(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)thiourea: Lacks the chlorobenzoyl group.

    3-(2-Bromobenzoyl)-1-(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)thiourea: Contains a bromobenzoyl group instead of a chlorobenzoyl group.

Uniqueness

The presence of both the oxazolo-pyridine moiety and the chlorobenzoyl group in 3-(2-chlorobenzoyl)-1-(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)thiourea makes it unique compared to similar compounds. This combination of functional groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O2S/c21-15-5-2-1-4-14(15)18(26)25-20(28)23-13-9-7-12(8-10-13)19-24-17-16(27-19)6-3-11-22-17/h1-11H,(H2,23,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXKFKHINPGDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-CHLOROBENZOYL)-1-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA
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3-(2-CHLOROBENZOYL)-1-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA
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3-(2-CHLOROBENZOYL)-1-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA
Reactant of Route 4
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3-(2-CHLOROBENZOYL)-1-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA
Reactant of Route 5
3-(2-CHLOROBENZOYL)-1-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA
Reactant of Route 6
3-(2-CHLOROBENZOYL)-1-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA

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